Cefpodoxime Proxetil Isopropylcarbamate

Descripción general

Descripción

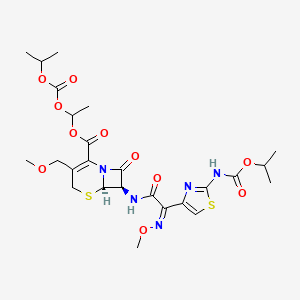

Cefpodoxime Proxetil Isopropylcarbamate (CAS: 1192365-87-9) is a structurally modified derivative of Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic used for bacterial infections. Its molecular formula is C₂₅H₃₃N₅O₁₁S₂, with a molecular weight of 643.69 g/mol . It is categorized as an impurity or intermediate in the synthesis of Cefpodoxime Proxetil, often arising during the esterification process involving 1-iodoethyl isopropyl carbonate . Isotope-labeled variants, such as this compound-d7 (C₂₅H₂₆D₇N₅O₁₁S₂; 650.73 g/mol), are utilized in pharmacokinetic and metabolic studies to trace degradation pathways .

Analytically, it is identified via LC-MS and chromatographic methods, with retention times and UV spectra distinguishing it from other impurities . Its synthesis involves condensation of Cefpodoxime acid with 1-iodoethyl isopropyl carbonate, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Métodos De Preparación

Synthetic Pathways and Reaction Mechanisms

Core Reaction Methodology

The synthesis of Cefpodoxime Proxetil Isopropylcarbamate involves the reaction of cefpodoxime proxetil with isopropyl chloroformate in the presence of N-methyl morpholine (NMM) as a base. The process is conducted in dichloromethane at low temperatures (-20 to -25°C) to minimize side reactions . The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of cefpodoxime proxetil attacks the electrophilic carbonyl carbon of isopropyl chloroformate (Figure 1).

Reaction Scheme:

Stoichiometric and Solvent Considerations

Optimal yields (95% molar) are achieved using a 3.5:1 molar ratio of isopropyl chloroformate to cefpodoxime proxetil . Dichloromethane serves as the solvent due to its ability to dissolve both reactants and stabilize intermediates. The use of NMM is critical, as alternative bases like triethylamine or DBU result in incomplete conversions .

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Maintaining the reaction temperature between -20°C and -25°C is essential to suppress hydrolysis of isopropyl chloroformate and reduce byproduct formation . NMM acts as both a base and a catalyst, facilitating deprotonation of the hydroxyl group and enhancing nucleophilicity.

Workup and Isolation

Post-reaction, the mixture is quenched with water to separate layers. The organic phase is concentrated and treated with toluene-cyclohexane to precipitate the product . This method avoids chromatography, simplifying purification and improving scalability (Table 1).

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature | -20°C to -25°C | |

| Solvent | Dichloromethane | |

| Base | N-methyl morpholine | |

| Molar Ratio (Chloroformate:Cefpodoxime) | 3.5:1 | |

| Yield | 95% molar | |

| Purity (HPLC) | >97% |

Analytical Characterization Techniques

Spectroscopic Validation

-

: A multiplet at 1.30–1.33 ppm (12H, isopropyl groups) and 4.87–4.96 ppm (2H, -CH- carbamate) confirms the structure .

-

IR Spectroscopy : Peaks at 3277 cm (N-H stretch) and 1761 cm (β-lactam C=O) align with carbamate functionality .

-

Mass Spectrometry : A prominent ion at m/z 644 () validates the molecular weight .

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to track reaction progress, ensuring residual cefpodoxime proxetil remains below 2.0% .

Industrial-Scale Production Considerations

Solvent and Waste Management

Large-scale synthesis prioritizes dichloromethane recovery to reduce environmental impact. The patent WO2004048387A1 highlights alternatives like ethyl acetate for layer separation, though dichloromethane remains preferred for its low boiling point and miscibility .

Cost Efficiency

The avoidance of column chromatography reduces solvent consumption by 30–40% , lowering production costs . Additionally, using NMM over pricier bases like DBU enhances economic viability .

Regulatory Compliance

Pharmaceutical guidelines mandate impurity levels below 0.15% in final drug products . Rigorous in-process controls, including real-time HPLC monitoring, ensure compliance during carbamate synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Cefpodoxime Proxetil Isopropylcarbamate undergoes various chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in the body to release the active cefpodoxime.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the thiazole ring.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and enzymes in the body.

Oxidation: Requires oxidizing agents such as hydrogen peroxide.

Reduction: Involves reducing agents like sodium borohydride.

Major Products Formed

The primary product formed from the hydrolysis of this compound is cefpodoxime, the active antibiotic .

Aplicaciones Científicas De Investigación

Respiratory Tract Infections

Cefpodoxime proxetil is widely used in treating acute otitis media, pharyngitis, and sinusitis. Clinical trials have demonstrated its efficacy in pediatric populations, showing comparable results to standard treatments like amoxicillin/clavulanic acid and cefuroxime axetil. For instance, randomized controlled trials indicated that doses of 8 to 10 mg/kg/day for 5 to 10 days were effective against acute otitis media .

Urinary Tract Infections

The drug has been shown to be effective in treating uncomplicated urinary tract infections caused by pathogens such as Escherichia coli and Klebsiella pneumoniae. Its pharmacokinetic profile allows for convenient dosing regimens, typically administered twice daily .

Skin and Soft Tissue Infections

Cefpodoxime proxetil has demonstrated efficacy against skin and soft tissue infections, including those caused by Staphylococcus aureus and Streptococcus pyogenes. Studies suggest that it can be as effective as parenterally administered antibiotics like ceftriaxone in certain cases .

Pharmacokinetics

- Absorption : After oral administration, cefpodoxime proxetil is absorbed and converted into its active form, cefpodoxime.

- Half-life : The drug has a half-life ranging from 2.09 to 2.84 hours, allowing for twice-daily dosing.

- Excretion : Approximately 29% to 33% of the administered dose is excreted unchanged in urine within 12 hours .

Comparative Efficacy Studies

Numerous studies have compared cefpodoxime proxetil with other antibiotics:

| Study | Pathogen | Treatment Regimen | Outcome |

|---|---|---|---|

| Study A | Haemophilus influenzae | Cefpodoxime 100 mg bid vs Amoxicillin/Clavulanic Acid | Similar clinical efficacy |

| Study B | Streptococcus pneumoniae | Cefpodoxime 200 mg bid vs Cefuroxime Axetil | Comparable bacteriological success |

| Study C | Staphylococcus aureus | Cefpodoxime 200 mg bid vs Ceftriaxone | Equivalent effectiveness in skin infections |

These studies underscore the versatility of cefpodoxime proxetil in treating various infections across different patient demographics .

Tolerability and Safety Profile

Cefpodoxime proxetil is generally well tolerated among patients, with mild gastrointestinal disturbances occurring in approximately 4% to 15% of cases. Serious adverse effects are rare, making it a suitable option for empirical therapy in both adults and children .

Mecanismo De Acción

Cefpodoxime Proxetil Isopropylcarbamate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis and death .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Analytical Differences

Bioactivity :

- This compound itself lacks intrinsic antimicrobial activity, unlike the parent drug or its active metabolite, Cefpodoxime Acid .

- Isotope-labeled variants (e.g., -d7) are pharmacologically inert but critical for tracing drug metabolism .

Synthetic Relevance :

- Isopropylcarbamate is a transient intermediate, while Methoxy Carbamate and O-Desisopropyl-O-ethyl derivatives are degradation byproducts requiring stringent control (<6.0% total impurities per pharmacopeial standards) .

Analytical Detection :

- Chromatographic Behavior : Isopropylcarbamate elutes later than Cefpodoxime Proxetil in HPLC due to higher hydrophobicity .

- Mass Spectrometry : LC-MSⁿ distinguishes Isopropylcarbamate (m/z 644.2 [M+H]⁺) from Methoxy Carbamate (m/z 616.1 [M+H]⁺) via fragmentation patterns .

Regulatory and Quality Control Aspects

- The European Pharmacopeia (EP 7.0) and USP mandate impurity limits for Isopropylcarbamate (<0.15%) and related compounds to ensure drug safety .

- Gradient HPLC methods with UV detection (210–270 nm) are standardized for simultaneous quantification of these compounds .

Research Findings and Implications

- Stability Studies : Isopropylcarbamate forms under acidic conditions during synthesis but degrades upon prolonged storage, necessitating pH-controlled formulations .

- Toxicological Profile: No significant toxicity is reported for Isopropylcarbamate at pharmacopeial limits, though uncontrolled levels may trigger immunogenic reactions .

Q & A

Q. How can the purity of Cefpodoxime Proxetil Isopropylcarbamate be determined using pharmacopeial methods?

Basic Research Question

The United States Pharmacopeia (USP) and Japanese Pharmacopeia outline validated HPLC protocols for purity analysis. Key steps include:

- Sample Preparation : Dissolve 50 mg of the compound in 100 mL of mobile phase (e.g., methanol:water mixtures) with an internal standard (e.g., 1-methyl-1H-tetrazole-5-thiol) .

- System Suitability : Ensure resolution between critical peaks (e.g., cinnamic acid and cefpipamide) ≥3, with ≤2.0% RSD for peak area repeatability .

- Chromatographic Conditions : Use a C18 column, UV detection at 254 nm, and isocratic elution. Calculate purity based on peak area ratios relative to reference standards .

Q. What experimental design strategies optimize RP-HPLC methods for simultaneous quantification of Cefpodoxime Proxetil and its impurities?

Advanced Research Question

Central Composite Design (CCD) is effective for method optimization. Critical parameters include:

- Factors : Mobile phase composition, flow rate, column temperature.

- Responses : Retention time, theoretical plates, recovery rates (targeting ≥98% recovery) .

- Validation : Follow ICH guidelines for linearity (e.g., 50–150% of target concentration, R² ≥0.999), precision (≤2% RSD), and robustness (deliberate parameter variations ≤5% impact) .

Q. Which spectroscopic techniques are recommended for structural identification of this compound?

Basic Research Question

- UV-Vis Spectroscopy : Compare absorption spectra in acetonitrile to reference standards (λmax ~254 nm) .

- IR Spectroscopy : Confirm functional groups (e.g., β-lactam C=O stretch at ~1770 cm⁻¹) .

- NMR : Use deuterated chloroform with TMS as an internal standard. Key signals include δ1.3 ppm (doublet, CH3 groups) and δ3.3–4.0 ppm (singlets, methoxymethyl protons) .

Q. How can low aqueous solubility (400 µg/mL) of Cefpodoxime Proxetil be addressed in formulation development?

Advanced Research Question

- Microparticle Preparation : Use homogenization or spray drying to create amorphous solid dispersions, improving dissolution rates .

- Excipient Screening : Test surfactants (e.g., polysorbate 80) or co-solvents (e.g., PEG 400) to enhance wettability. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) .

Q. What are the USP requirements for chromatographic purity and isomer ratios?

Basic Research Question

- Impurity Limits : Total impurities ≤6.0%, with individual impurities (e.g., cefpodoxime acid) ≤3.0% .

- Isomer Ratio : The R-epimer peak must constitute 50–60% of the total isomer peak area. Deviations may indicate synthesis or storage issues .

Q. How can discrepancies in isomer ratio analysis during stability studies be resolved?

Advanced Research Question

- Root Cause Analysis : Check for hydrolysis (e.g., moisture exposure) or epimerization under acidic/basic conditions.

- Method Adjustment : Optimize mobile phase pH (e.g., pH 3.0–5.0) to improve isomer separation. Validate using stressed samples (e.g., 0.1M HCl/NaOH, 70°C) .

Q. What safety protocols are essential for handling Cefpodoxime Proxetil in laboratory settings?

Basic Research Question

- PPE Requirements : Use nitrile gloves, respirators (N95), and safety goggles to prevent dermal/respiratory exposure (classified as a Category 1 allergen) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via controlled incineration .

Q. How should forced degradation studies be designed to identify major degradation pathways?

Advanced Research Question

- Stress Conditions : Expose the compound to heat (70°C), UV light (254 nm), and oxidative (3% H2O2), acidic (0.1M HCl), or alkaline (0.1M NaOH) environments for 24–72 hours .

- Degradation Product Identification : Use HPLC-MS to characterize fragments (e.g., thiazole ring cleavage products) and quantify via peak area normalization .

Q. How do pharmacokinetic properties influence pediatric dosing regimens?

Advanced Research Question

- Bioavailability Adjustments : Account for age-dependent variations in absorption (e.g., higher gastric pH in neonates reduces prodrug conversion).

- Dose Optimization : Use population pharmacokinetic models (e.g., NONMEM) to correlate AUC/MIC ratios with clinical efficacy in otitis media trials .

Q. What are the challenges in ensuring bioequivalence between generic and innovator formulations?

Advanced Research Question

Propiedades

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16-/t13?,17-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYVVPBBTOLQNJ-WQXHCFAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.